(Diisopropylamino) boron

Organoboron Chemistry Reaction Kinetics Catalysis

(Diisopropylamino)boron, commonly referred to as diisopropylaminoborane or BH2-N(iPr)2, is a monomeric aminoborane distinguished by the steric bulk of its diisopropylamino group. This steric hindrance is critical, as it prevents the formation of dimers or oligomers that are typical for many other aminoboranes, thereby dictating its unique and predictable reactivity profile.

Molecular Formula C6H16BN
Molecular Weight 113.01 g/mol
Cat. No. B8005825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Diisopropylamino) boron
Molecular FormulaC6H16BN
Molecular Weight113.01 g/mol
Structural Identifiers
SMILESBN(C(C)C)C(C)C
InChIInChI=1S/C6H16BN/c1-5(2)8(7)6(3)4/h5-6H,7H2,1-4H3
InChIKeyUAQFYIRWWLYXDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diisopropylaminoborane: A Versatile Monomeric Aminoborane for Borylation and Reduction


(Diisopropylamino)boron, commonly referred to as diisopropylaminoborane or BH2-N(iPr)2, is a monomeric aminoborane distinguished by the steric bulk of its diisopropylamino group [1]. This steric hindrance is critical, as it prevents the formation of dimers or oligomers that are typical for many other aminoboranes, thereby dictating its unique and predictable reactivity profile [2]. It is primarily employed as a stable, yet reactive, boron source in metal-catalyzed borylation reactions and as a component in selective reducing systems [3].

Why Simple Substitution with Other Boron Reagents or Aminoboranes Fails


Generic substitution of diisopropylaminoborane with other boron reagents or even other aminoboranes is not a reliable strategy for method transfer. Its value proposition is derived from a specific interplay of steric and electronic factors that are not shared across its class. For instance, while many dialkylaminoboranes exist as a mixture of monomers and dimers in solution, the diisopropyl variant is one of the few that exists exclusively as a monomer [1]. This monomeric nature is a prerequisite for its unique performance in stereospecific borylation reactions [2] and its ability to act as a BH-transfer agent to yield isolable Bsp2-H containing vinylboranes, a feature not observed with common reagents like pinacolborane (PinBH) [3]. Furthermore, its steric profile prevents over-reaction in Grignard additions, enabling the synthesis of borinic acids in a controlled manner, a selectivity not afforded by less hindered boron electrophiles [4]. Therefore, replacing this compound with a seemingly similar alternative often leads to a loss of critical reactivity, selectivity, or product accessibility.

Quantitative Evidence for the Selection of Diisopropylaminoborane Over Analogs


Monomeric Nature vs. Dimeric Aminoboranes: A Key to Predictable Reactivity

Diisopropylaminoborane exists exclusively as a monomer in solution, a property directly attributed to the steric bulk of its diisopropylamino group. This is a critical differentiator from a broad class of other aminoboranes (e.g., those derived from n-butylamine, piperidine, or morpholine) which exist as a mixture of monomers and dimers [1]. The dimeric form of these other aminoboranes involves a four-membered B2N2 ring that significantly alters the effective concentration and reactivity of the monomeric BH species [1]. This physical state is a prerequisite for its predictable use as a borylating agent.

Organoboron Chemistry Reaction Kinetics Catalysis

Stereospecific Vinylborane Synthesis: Enabling Isolation of Reactive Bsp2-H Species

The palladium-catalyzed borylation of 1-alkenyl halides with diisopropylaminoborane yields the corresponding trans-1-alkenyl(diisopropylamino)boranes stereospecifically [1]. These are the first examples of stable and isolable Bsp2-H containing 1-alkenyl boron derivatives [1]. In contrast, standard borylation protocols using pinacolborane (PinBH) or bis(pinacolato)diboron (B2pin2) under similar conditions exclusively afford pinacol boronate esters, which lack the reactive B-H functionality, thereby offering different downstream synthetic utility [1].

Stereospecific Synthesis Vinylborane Palladium Catalysis

Mild Borylation of Aryl Chlorides: A Broader Substrate Scope

Diisopropylaminoborane facilitates the palladium-catalyzed borylation of unactivated aryl chlorides under mild conditions [1]. This is a notable advancement, as aryl chlorides are generally less reactive and more challenging to borylate than the corresponding bromides or iodides, which are typically used with other boron sources like bis(pinacolato)diboron [1]. The method exhibits a wide functional group tolerance, making it particularly useful for late-stage functionalization of complex molecules [2].

C-H Borylation Aryl Chlorides Cross-Coupling

Controlled Synthesis of Borinic Acids: Superior Selectivity Over Other Boron Electrophiles

Using diisopropylaminoborane as a boron source in reactions with aryl Grignard reagents allows for complete control over the addition, enabling the selective synthesis of analytically pure borinic acid derivatives at the gram scale without the need for column chromatography [1]. This is attributed to the steric protection provided by the bulky diisopropylamino group, which prevents the second addition of a Grignard reagent that would lead to a tertiary borane or boronic acid [2]. This contrasts with less hindered boron electrophiles, such as B(OMe)3, which typically yield mixtures of boronic acids and borinic acids upon reaction with organometallics [2].

Borinic Acid Synthesis Grignard Addition Selectivity

Optimal Application Scenarios for Diisopropylaminoborane Based on Evidence


Stereospecific Synthesis of Vinylboranes for Advanced Materials and Pharmaceuticals

This compound is the reagent of choice for the preparation of stable, isolable trans-1-alkenylboranes bearing a reactive Bsp2-H group [1]. This application is supported by direct evidence showing its ability to yield these unique synthons stereospecifically from 1-alkenyl halides, a result not achievable with standard boronic ester-forming reagents like pinacolborane (PinBH) [1]. The resulting B-H containing vinylboranes are valuable intermediates for stereocontrolled C-C bond formation, making this methodology ideal for the synthesis of complex natural products, pharmaceuticals, and novel π-conjugated organic materials.

Late-Stage Functionalization of Functionalized Aromatic Halides in Drug Discovery

For medicinal chemists seeking to install a boronate handle on complex, functionalized aromatic scaffolds, diisopropylaminoborane offers a distinct advantage. Its demonstrated compatibility with a wide range of functional groups and its ability to efficiently borylate unactivated aryl chlorides under mild conditions [2] makes it superior for late-stage diversification [2]. This enables the use of cheaper and more readily available aryl chloride building blocks in cross-coupling sequences, streamlining the synthesis of drug candidates and reducing overall process costs.

Chromatography-Free Synthesis of Borinic Acids for Catalysis and Material Science

Diisopropylaminoborane enables a highly selective and operationally simple route to borinic acids [3]. The steric bulk of the reagent provides complete control over the addition of Grignard reagents, preventing the formation of over-addition side products that plague syntheses with less hindered boron electrophiles [4]. This selectivity allows for the gram-scale production of analytically pure borinic acid derivatives without the need for column chromatography [3], making it a practical and scalable choice for the preparation of these increasingly important compounds for applications in catalysis, molecular recognition, and materials science.

C-H Borylation of Arenes Using a Practical Boron Source

As an alternative to diboron reagents like bis(pinacolato)diboron (B2pin2), diisopropylaminoborane serves as an effective and practical boron source for the iridium-catalyzed C-H borylation of arenes and heteroarenes [5]. This application is supported by its demonstrated utility in forming versatile aminoborylated products, which can be readily converted to the corresponding boronic acid derivatives [5]. This provides a viable and potentially more cost-effective or functionally orthogonal pathway for generating arylboronates, which are cornerstones of modern cross-coupling chemistry.

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